molecular formula C12H16N2O B4793579 N-cyclobutyl-N'-(3-methylphenyl)urea

N-cyclobutyl-N'-(3-methylphenyl)urea

Cat. No.: B4793579
M. Wt: 204.27 g/mol
InChI Key: WHGVXMZBAXLIRM-UHFFFAOYSA-N
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Description

N-cyclobutyl-N'-(3-methylphenyl)urea is a disubstituted urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 3-methylphenyl (meta-tolyl) group attached to the other. Ureas are versatile compounds in organic chemistry, widely studied for their biological activities, including enzyme inhibition, anticancer properties, and agrochemical applications . For instance, unsymmetrical ureas are typically synthesized via reactions between isocyanates and amines , suggesting that this compound could be prepared using 3-methylphenyl isocyanate and cyclobutylamine.

The cyclobutyl group introduces steric constraints and moderate lipophilicity, while the 3-methylphenyl moiety may enhance aromatic interactions in biological systems. Such structural features are critical in drug design, as seen in related compounds with anticancer and enzyme-inhibitory activities .

Properties

IUPAC Name

1-cyclobutyl-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-2-7-11(8-9)14-12(15)13-10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVXMZBAXLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’-(3-methylphenyl)urea typically involves the reaction of cyclobutylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine+3-methylphenyl isocyanateN-cyclobutyl-N’-(3-methylphenyl)urea\text{Cyclobutylamine} + \text{3-methylphenyl isocyanate} \rightarrow \text{N-cyclobutyl-N'-(3-methylphenyl)urea} Cyclobutylamine+3-methylphenyl isocyanate→N-cyclobutyl-N’-(3-methylphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’-(3-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-N’-(3-methylphenyl)urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclobutyl-N’-(3-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Biological Activity/Application Source
This compound Cyclobutyl 3-methylphenyl ~220 (estimated) Not reported (structural analog data) -
N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (Compound 9) 1,3-benzothiazol-2-yl 3-methylphenyl 283.34 Anticancer (IC₅₀: 78.28 μM vs. prostate cancer)
Fluometuron N,N-dimethyl 3-(trifluoromethyl)phenyl 232.20 Herbicide
Isoproturon N,N-dimethyl 4-isopropylphenyl 206.28 Herbicide
N,N-dibutyl-N'-(2,6-dimethylphenyl)urea N,N-dibutyl 2,6-dimethylphenyl 276.42 Not reported (agrochemical candidate)

Key Observations

Substituent Impact on Bioactivity: Anticancer Activity: Compound 9 () shares the 3-methylphenyl group with the target compound but replaces the cyclobutyl with a benzothiazolyl group. This substitution likely enhances π-π stacking interactions, contributing to its notable anticancer activity . Agrochemical Applications: Fluometuron and isoproturon () feature electron-withdrawing (trifluoromethyl) or hydrophobic (isopropyl) groups, which enhance herbicidal activity by interfering with plant photosynthesis . The absence of such groups in the target compound suggests divergent applications.

Bulky substituents (e.g., benzothiazolyl or dibutyl) may reduce solubility, whereas the cyclobutyl group balances lipophilicity and compactness.

Enzyme Inhibition Potential: Urea derivatives in showed urease and β-glucuronidase inhibition, which correlates with electron-deficient aromatic rings and hydrogen-bonding capabilities . The 3-methylphenyl group in the target compound may offer moderate enzyme-binding affinity, though activity would depend on the cyclobutyl group’s conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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